

An In-Depth Technical Guide to (R)-M8891: Chemical Structure and Properties

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Compound of Interest

Compound Name: (R)-M8891

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(R)-M8891**, a key small molecule in the study of Methionine Aminopeptidase-2 (MetAP-2) inhibition. This document details its relationship to the active enantiomer M8891, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

(R)-M8891, also known as MSC2492281, is the less active enantiomer (distomer) of M8891, a potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).^[1] M8891 is the active (S)-enantiomer (eutomer). The stereochemistry at the chiral center on the pyrrolidinone ring is critical for its biological activity, with the (R)-enantiomer showing significantly reduced inhibitory effects.^[1] Understanding the structure-activity relationship between these enantiomers is crucial for the development of selective MetAP-2 inhibitors for therapeutic applications, primarily in oncology due to their antiangiogenic and antitumoral properties.^{[2][3]}

Chemical Structure and Properties

The chemical structure of **(R)-M8891** is depicted below, alongside its more active (S)-enantiomer, M8891. The key difference lies in the stereochemical configuration at the 3-position of the pyrrolidinone ring.

(S)-M8891 (M8891)  (S)-M8891 Structure

(R)-M8891 (MSC2492281) (Note: A direct, publicly available 2D structure image for **(R)-M8891** is not readily available. The structure is the mirror image of the (S)-enantiomer shown above at the chiral center.)

Table 1: Chemical and Physical Properties of M8891 Enantiomers

Property	Value	Reference
IUPAC Name	(3R)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide	Inferred from[4]
Synonyms	MSC2492281, (R)-M8891	[1]
Molecular Formula	C ₂₀ H ₁₇ F ₂ N ₃ O ₃	[4]
Molecular Weight	385.37 g/mol	[4]
Appearance	Solid	[2]
Stereochemistry	(R)-enantiomer	[1]

(Properties for the (S)-enantiomer, M8891, are identical except for the IUPAC name which is (3S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide).
[4]

Biological Activity and Comparative Data

M8891 exerts its biological effects by inhibiting MetAP-2, an enzyme crucial for the post-translational modification of proteins and a key regulator of angiogenesis. The inhibitory activity is highly dependent on the stereochemistry, with the (S)-enantiomer being significantly more potent.

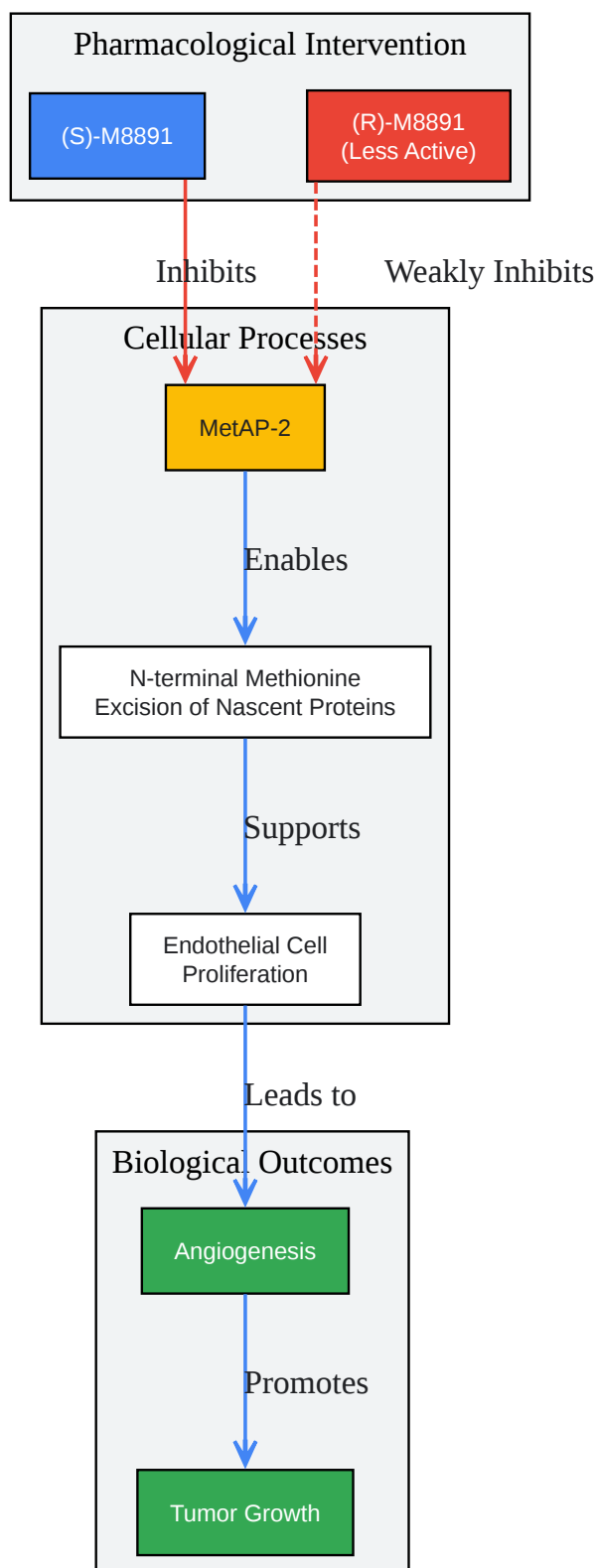
Table 2: Comparative Biological Activity of M8891 Enantiomers

Assay	(S)-M8891 (M8891)	(R)-M8891 (MSC2492281)	Fold Difference	Reference
MetAP-2 Inhibition (IC ₅₀)	52 nM (human), 32 nM (murine)	~7800 nM (human)	~150-fold	[1]
HUVEC Proliferation (IC ₅₀)	20 nM	15,000 nM	750-fold	[1]
MetAP-1 Inhibition (IC ₅₀)	>10 µM	Not Reported	-	[2]

This data clearly demonstrates the stereospecificity of MetAP-2 inhibition, with the (R)-enantiomer being substantially less active.

Signaling Pathway

MetAP-2 plays a critical role in protein maturation and endothelial cell proliferation. Its inhibition by M8891 leads to antiangiogenic and antitumoral effects. The simplified signaling pathway is illustrated below.



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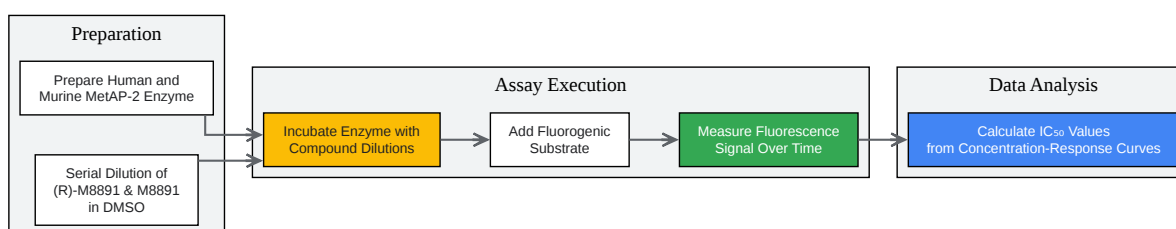
Caption: Simplified signaling pathway of MetAP-2 and its inhibition by M8891 enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MetAP-2 Biochemical Assay

This assay determines the in-vitro inhibitory activity of compounds against the MetAP-2 enzyme.



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Caption: Workflow for the MetAP-2 biochemical inhibition assay.

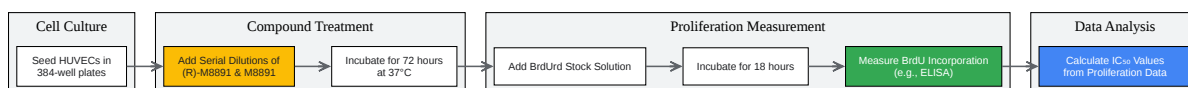
Methodology:

- **Compound Preparation:** Test compounds (**(R)-M8891** and M8891) are serially diluted in dimethyl sulfoxide (DMSO).
- **Enzyme Preparation:** Recombinant human and murine MetAP-2 enzymes are prepared in an appropriate assay buffer.
- **Incubation:** The diluted compounds are incubated with the MetAP-2 enzyme in a microplate.
- **Substrate Addition:** A fluorogenic substrate for MetAP-2 is added to initiate the enzymatic reaction.

- **Measurement:** The fluorescence signal, which correlates with enzyme activity, is measured over time using a plate reader.
- **Data Analysis:** The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC_{50}) is determined by fitting the data to a concentration-response curve.^[1]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, a key process in angiogenesis.



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